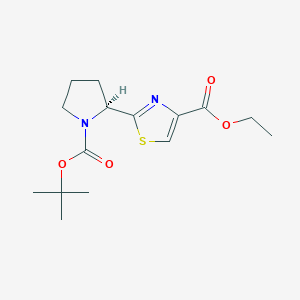

2-((S)-1-叔丁氧羰基-吡咯烷-2-基)-噻唑-4-羧酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

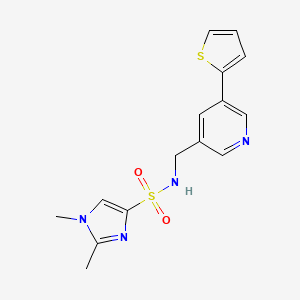

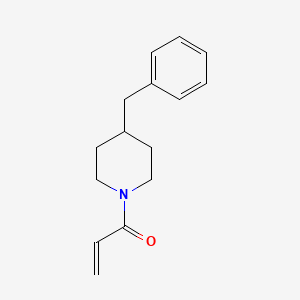

The molecular structure of esters involves a carbonyl group adjacent to an ether group . The specific structure of “2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester” would involve these functional groups along with a thiazole ring and a pyrrolidine ring.Chemical Reactions of Esters Esters can undergo a variety of reactions, including hydrolysis, reduction, and transesterification . Hydrolysis, which can be either acid or base-catalyzed, involves the breaking of the ester bond to form a carboxylic acid and an alcohol . Reduction of esters typically results in primary alcohols .

科学研究应用

Medicinal Chemistry and Drug Development

Esters play a crucial role in pharmaceuticals due to their prevalence in drug molecules. Several well-known drugs are ester derivatives, including clopidogrel, methylphenidate, fenofibrate, travoprost, prasugrel, oseltamivir, eszopiclone, and fluticasone . Researchers investigate the synthesis and biological activity of esters like our compound of interest to discover potential drug candidates. The compound’s unique structure may offer advantages in terms of bioavailability, stability, or target specificity.

Photocatalytic Synthesis

Photochemical strategies have gained attention in organic synthesis. Researchers explore photo-induced transformations to synthesize esters efficiently. For instance, the use of photocatalysts can facilitate esterification reactions, involving single electron transfer, energy transfer, or radical mechanisms . Investigating the photochemical behavior of our compound could lead to novel synthetic routes for ester production.

Antitubercular Activity

Recent studies have focused on indole derivatives, which share structural similarities with our compound. These derivatives exhibit promising biological activities, including antitubercular effects. Researchers have synthesized (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives and evaluated their in vitro antitubercular activity . Investigating our compound’s potential in this context could be valuable.

Stabilizers for Energetic Materials

Nitrate esters, such as nitroglycerine and pentaerythritol tetranitrate, find applications in military and civilian contexts. Researchers study stabilizers to enhance their safety and performance . Our compound’s unique structure might offer advantages as a stabilizer or additive in energetic materials.

Organic Synthesis and Functionalization

Esters serve as versatile intermediates in organic synthesis. Researchers explore their reactivity in various transformations, such as acylation, transesterification, and intermolecular additions to olefins . Investigating how our compound participates in these reactions could provide insights into its synthetic utility.

作用机制

The mechanism of action of esters depends on their specific structure and the context in which they are used. For example, in biological systems, some esters are known to have anti-inflammatory and anti-thrombotic properties .

Physical and Chemical Properties of Esters Esters are polar compounds that are incapable of hydrogen bonding with each other, resulting in lower boiling points compared to carboxylic acids . Small esters are somewhat soluble in water due to their ability to engage in hydrogen bonding with water molecules .

安全和危害

未来方向

属性

IUPAC Name |

ethyl 2-[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]-1,3-thiazole-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O4S/c1-5-20-13(18)10-9-22-12(16-10)11-7-6-8-17(11)14(19)21-15(2,3)4/h9,11H,5-8H2,1-4H3/t11-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSFHQAFUFJAFEM-NSHDSACASA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=CSC(=N1)[C@@H]2CCCN2C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((S)-1-tert-Butoxycarbonyl-pyrrolidin-2-yl)-thiazole-4-carboxylic acid ethyl ester | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-(pyridin-3-ylmethyl)oxalamide](/img/structure/B2653856.png)

![4-tert-butyl-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2653862.png)

![N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,3-diphenylpropanamide](/img/structure/B2653864.png)

![5-{bis[4-(tert-butyl)benzyl]amino}-1-(4-methylphenyl)-1H-pyrazole-4-carbonitrile](/img/structure/B2653867.png)

![3-Butyl-2-({[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3,4-dihydroquinazolin-4-one](/img/structure/B2653870.png)

![tert-butyl N-[(3-tert-butylpyrrolidin-3-yl)methyl]carbamate](/img/structure/B2653873.png)